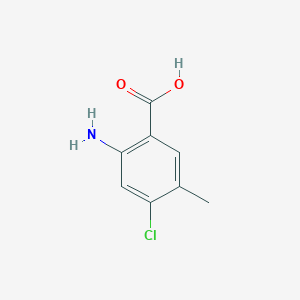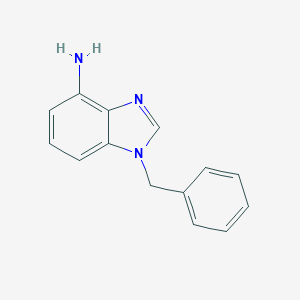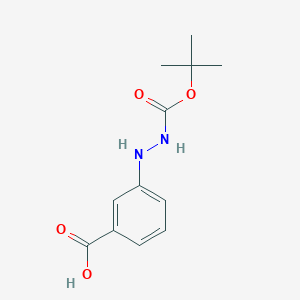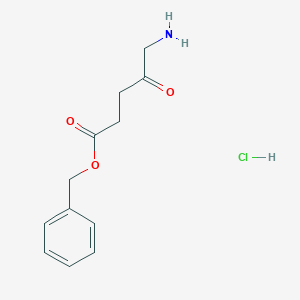
5-アミノレブリン酸ベンジルエステル塩酸塩
概要
説明
ベンジル-ALA(塩酸塩)は、5-アミノレブリン酸ベンジルエステル塩酸塩としても知られており、主に光線力学療法および光診断で使用される化合物です。これは、ヘム生合成の前駆体である5-アミノレブリン酸の誘導体です。 ベンジルエステル修飾は、化合物の親油性を高め、細胞への取り込みと安定性を向上させます .
科学的研究の応用
Benzyl-ALA (hydrochloride) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in studies involving cellular uptake and metabolism of esterified compounds.
Medicine: Utilized in photodynamic therapy for cancer treatment, where it induces the accumulation of protoporphyrin IX in cancer cells, making them more susceptible to light-induced damage.
Industry: Applied in the development of photodiagnostic agents for imaging and detection of cancerous tissues
作用機序
ベンジル-ALA(塩酸塩)の作用機序は、細胞内でのプロトポルフィリンIXへの変換を伴います。この変換は、ヘム生合成経路によって促進されます。プロトポルフィリンIXは光増感剤であり、光にさらされると、細胞損傷とアポトーシスを誘導する活性酸素種(ROS)を生成します。 この化合物は、細胞のミトコンドリアやその他のオルガネラを標的にし、それらの機能を阻害し、細胞死につながります .
類似の化合物:
5-アミノレブリン酸(ALA): 親化合物で、ベンジルエステル誘導体と比較して親油性が低く、細胞への取り込みも低いです。
メチル-ALA: ALAのもう1つのエステル化形態で、光線力学療法で同様に使用されますが、薬物動態特性が異なります。
エチル-ALA: メチル-ALAと似ていますが、細胞への取り込みと安定性に違いがあります.
独自性: ベンジル-ALA(塩酸塩)は、親油性と安定性が向上しているため、光線力学療法と光診断で有効性が向上しています。 細胞内のプロトポルフィリンIX蓄積レベルをより高く誘導できるため、他のALA誘導体と比較して、より効果的な光増感剤になります .
生化学分析
Biochemical Properties
5-Aminolevulinic acid benzyl ester hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is metabolized to protoporphyrin IX (PPIX), which preferentially accumulates in cancer cells . The nature of these interactions involves the conversion of 5-Aminolevulinic acid benzyl ester hydrochloride into PPIX, a process that involves several enzymes in the heme biosynthesis pathway .
Cellular Effects
The effects of 5-Aminolevulinic acid benzyl ester hydrochloride on various types of cells and cellular processes are profound. It influences cell function by inducing the accumulation of PPIX in cells, particularly in cancer cells . This accumulation impacts cell signaling pathways, gene expression, and cellular metabolism, leading to the generation of reactive oxygen species and subsequent cell death .
Molecular Mechanism
The molecular mechanism of action of 5-Aminolevulinic acid benzyl ester hydrochloride involves its conversion to PPIX within cells. PPIX, when activated by light of a specific wavelength, can generate reactive oxygen species that can damage cellular components, leading to cell death . This process involves binding interactions with various biomolecules, changes in gene expression, and potential enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Aminolevulinic acid benzyl ester hydrochloride change over time. The compound is stable under standard conditions, but it can degrade over time, particularly when exposed to light . Long-term effects on cellular function have been observed in in vitro and in vivo studies, with a notable increase in PPIX accumulation and subsequent cell death .
Dosage Effects in Animal Models
The effects of 5-Aminolevulinic acid benzyl ester hydrochloride vary with different dosages in animal models. Lower doses result in a dose-dependent reduction in tumor porphyrin levels . High doses could potentially lead to toxic or adverse effects, although specific studies on this aspect are limited .
Metabolic Pathways
5-Aminolevulinic acid benzyl ester hydrochloride is involved in the heme biosynthesis pathway . It interacts with several enzymes in this pathway to be metabolized into PPIX. This process can affect metabolic flux and metabolite levels within cells .
Transport and Distribution
Given its role as a precursor to PPIX, it is likely that it interacts with various transporters or binding proteins that facilitate its distribution within cells .
Subcellular Localization
The subcellular localization of 5-Aminolevulinic acid benzyl ester hydrochloride is likely to be within the mitochondria, where the heme biosynthesis pathway is located . The compound may be directed to this organelle through specific targeting signals or post-translational modifications
準備方法
合成経路および反応条件: ベンジル-ALA(塩酸塩)の合成は、通常、5-アミノレブリン酸をベンジルアルコールでエステル化し、続いて塩酸塩に変換することで行われます。反応条件には、多くの場合、ジシクロヘキシルカルボジイミド(DCC)などの脱水剤と、4-ジメチルアミノピリジン(DMAP)などの触媒を使用し、エステル化プロセスを促進します。 最終生成物は、結晶化またはクロマトグラフィーによって精製されます .
工業生産方法: 工業規模では、ベンジル-ALA(塩酸塩)の生産は、連続フロー反応器を使用してスケールアップすることができ、品質と収率の一貫性を確保します。 このプロセスは、同じエステル化反応を伴いますが、反応パラメータの正確な制御のための自動システムの使用など、大規模生産向けに最適化されています .
化学反応の分析
反応の種類: ベンジル-ALA(塩酸塩)は、以下を含むさまざまな化学反応を起こします。
酸化: ベンジルアルデヒドなどの酸化生成物を形成するために酸化される可能性があります。
還元: この化合物は、対応するアルコールに還元される可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)が含まれます。
還元: 水素化リチウムアルミニウム(LiAlH₄)などの還元剤が使用されます。
主な生成物:
酸化: ベンジルアルデヒドと安息香酸。
還元: ベンジルアルコール。
置換: さまざまな置換ベンジル誘導体.
4. 科学研究への応用
ベンジル-ALA(塩酸塩)は、いくつかの科学研究への応用があります。
化学: 複雑な有機分子の合成における前駆体として使用されます。
生物学: エステル化化合物の細胞への取り込みと代謝に関する研究で使用されます。
医学: 癌細胞にプロトポルフィリンIXの蓄積を誘導し、光誘起損傷を受けやすくなるため、癌治療における光線力学療法で使用されます。
類似化合物との比較
5-Aminolevulinic Acid (ALA): The parent compound, less lipophilic and has lower cellular uptake compared to its benzyl ester derivative.
Methyl-ALA: Another esterified form of ALA, used similarly in photodynamic therapy but with different pharmacokinetic properties.
Ethyl-ALA: Similar to Methyl-ALA, with variations in cellular uptake and stability.
Uniqueness: Benzyl-ALA (hydrochloride) is unique due to its enhanced lipophilicity and stability, which improve its efficacy in photodynamic therapy and photodiagnosis. Its ability to induce higher levels of protoporphyrin IX accumulation in cells makes it a more effective photosensitizer compared to other ALA derivatives .
特性
IUPAC Name |
benzyl 5-amino-4-oxopentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c13-8-11(14)6-7-12(15)16-9-10-4-2-1-3-5-10;/h1-5H,6-9,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMCTRQKEALPCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90623924 | |
| Record name | Benzyl 5-amino-4-oxopentanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163271-32-7 | |
| Record name | Benzyl 5-amino-4-oxopentanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
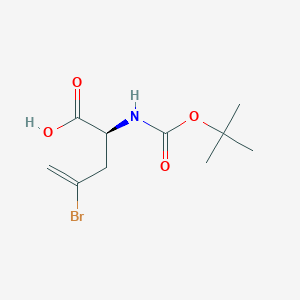


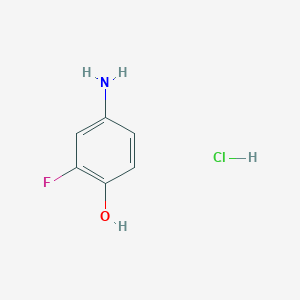


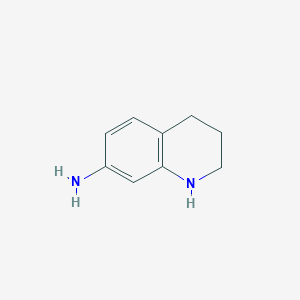
![4-Amino-5-(2-nitro-phenyl)-4h-[1,2,4]triazole-3-thiol](/img/structure/B111969.png)

![6-Chloroimidazo[1,2-B]pyridazine-3-carbaldehyde](/img/structure/B111972.png)
